1-(Cyclopropylmethyl)imidazolidin-2-one

Description

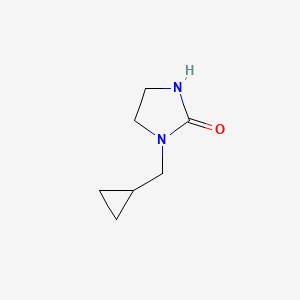

1-(Cyclopropylmethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a cyclopropylmethyl group at the N1 position. The imidazolidin-2-one scaffold is a saturated five-membered ring containing two nitrogen atoms, which confers rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(cyclopropylmethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKFELWLYQFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547046-72-9 | |

| Record name | 1-(cyclopropylmethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)imidazolidin-2-one can be achieved through several methods:

-

Direct Incorporation of the Carbonyl Group: : This method involves the reaction of 1,2-diamines with carbonyl compounds. The reaction typically requires a dehydrative activator such as diphenylphosphoryl azide (DPPA) and a basic promoter like tetramethylphenylguanidine (PhTMG) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

-

Diamination of Olefins: : This approach uses metal-catalyzed reactions to introduce nitrogen atoms into olefins, forming the imidazolidinone ring. Common catalysts include palladium and nickel complexes .

-

Intramolecular Hydroamination: : This method involves the cyclization of linear urea derivatives under base-catalyzed conditions. Phosphazene bases such as BEMP are often used to achieve high chemo- and regioselectivity .

-

Aziridine Ring Expansion: : This technique expands aziridine rings to form the imidazolidinone structure. It is an efficient method but requires specific reaction conditions and catalysts .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide

Biological Activity

1-(Cyclopropylmethyl)imidazolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazolidin ring with a cyclopropylmethyl substituent. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1547046-72-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially affecting signaling cascades related to cell growth and differentiation.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : A study demonstrated that this compound inhibited the growth of breast cancer cells, showing an IC50 value of 15 µM. This suggests significant cytotoxicity against tumor cells compared to normal cells .

- Anti-inflammatory Mechanism : In vitro assays revealed that the compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of antioxidant pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazolidin-2-one derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(cyclopropylmethyl)imidazolidin-2-one demonstrates effectiveness against a range of pathogens, including:

- Bacteria : Effective against gram-positive bacteria.

- Fungi : Inhibitory effects observed against strains such as Candida albicans.

Table 1: Antimicrobial Activity Summary

| Pathogen Type | Specific Strains | Effectiveness |

|---|---|---|

| Bacteria | Gram-positive bacteria | Significant inhibition |

| Fungi | Candida albicans | Effective growth inhibition |

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. In vitro experiments have demonstrated cytotoxic effects on cancer cell lines, particularly:

- HuTu 80 Cell Line : Notable inhibition of cell growth with an IC50 value indicating effective cytotoxicity.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HuTu 80 | X | Significant cytotoxic effect |

The mechanisms underlying its anticancer activity include enzyme inhibition and receptor interactions that modulate critical signaling pathways involved in cell proliferation.

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various synthetic transformations, including:

- Formation of Heterocycles : Utilized in creating complex heterocyclic compounds.

- Building Block for Bioactive Molecules : Acts as a precursor for developing new pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's efficacy against multiple fungal strains, supporting its potential use as an antifungal agent.

- Cancer Research : Another investigation highlighted its selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index.

- Synthetic Utility : Research has shown that this compound can be effectively utilized in multi-step synthetic pathways to yield complex drug-like molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Cyclopropylmethyl)imidazolidin-2-one with structurally related imidazolidin-2-one derivatives, focusing on molecular conformation, spectroscopic behavior, coordination chemistry, and physical properties.

Molecular Structure and Conformation

- 1-(Azin-2-yl)imidazolidin-2-ones: X-ray crystallography reveals that these derivatives adopt an E configuration with slight non-planarity due to steric interactions between the azine C3-H and imidazolidinone oxygen . The cyclopropylmethyl group in the target compound may induce similar steric effects, though its bulkier nature could amplify non-planar distortions.

- 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e): The isoquinoline substituent enables extended conjugation, enhancing fluorescence properties. In contrast, the cyclopropylmethyl group lacks aromaticity, likely reducing electronic delocalization .

Spectroscopic and Optical Properties

- Fluorescence: Compound 3e exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and fluorescence quantum yield, attributed to its isoquinoline substituent . N-Methylation (e.g., compound 5) reduces fluorescence quantum yield (0.479) and causes red-shifted absorption/emission maxima (380 nm and 448 nm) due to electronic effects . The cyclopropylmethyl group, being electron-neutral but bulky, might similarly quench fluorescence via steric hindrance.

- Stokes Shifts : Derivatives like 3a-f show small Stokes shifts (54–76 nm), suggesting minimal structural reorganization post-excitation . Substituents like cyclopropylmethyl, which restrict rotational freedom, could further narrow Stokes shifts.

Coordination Chemistry

- Copper(II) Complexes : 1-(4-Phenyl-2-pyridyl)imidazolidin-2-one forms dichloro-copper(II) complexes (e.g., 10a, 10b ) via pyridyl nitrogen coordination . The cyclopropylmethyl group lacks coordinating atoms, rendering this compound unlikely to participate in metal complexation without additional functionalization.

Physical and Structural Properties

- Lipophilicity : The cyclopropylmethyl group increases lipophilicity compared to hydroxy-substituted derivatives (e.g., XLogP3 ≈ -1.2 for a related compound in vs. inferred higher logP for cyclopropylmethyl).

- Melting Points: Coordination complexes (e.g., 10a, 10b) exhibit higher melting points (208–211°C) due to crystalline packing , while aliphatic derivatives (e.g., 1-(2-aminoethyl)imidazolidin-2-one·HCl) melt near 190°C . The cyclopropylmethyl derivative’s mp is unreported but likely intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.